

In Vivo Validation of Piperazine-Based PROTACs: A Comparative Guide

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Compound of Interest

Compound Name: *1-Piperazinehexanoic acid*

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The field of targeted protein degradation has witnessed a surge in the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of PROTAC design is the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides an in-depth comparative analysis of the in vivo performance of PROTACs featuring piperazine-based linkers, with a focus on "**1-Piperazinehexanoic acid**"-like structures, against alternative linker technologies.

Introduction to Piperazine-Based PROTACs

Piperazine and its derivatives are frequently incorporated into PROTAC linkers to impart rigidity, improve aqueous solubility, and enhance metabolic stability.^{[1][2]} These characteristics can lead to favorable pharmacokinetic profiles and improved in vivo efficacy. This guide will use the extensively studied estrogen receptor (ER α)-targeting PROTAC, Vepdegestrant (ARV-471), which contains a piperidine-piperazine linker motif, as a primary case study to illustrate the in vivo validation of this class of molecules. As a comparator, we will discuss ER α -targeting PROTACs with alternative linkers.

Comparative In Vivo Performance

The following tables summarize the quantitative data from preclinical and clinical studies, offering a clear comparison of the in vivo performance of piperazine-containing PROTACs against alternatives.

Table 1: In Vivo Efficacy in Xenograft Models

PROTAC	Target	Linker Type	Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Target Degradation in Tumor	Reference(s)
Vepdegestrant (ARV-471)	ER α	Piperidine-Piperazine	MCF7 CDX (mouse)	3, 10, 30 mg/kg, oral, daily for 28 days	85%, 98%, 120% respectively	>94% at all doses	[3][4]
ER α	ESR1 Y537S PDX (mouse)	10, 30 mg/kg, oral, daily	99%, 107% respectively	79% at 10 mg/kg	[5]		
ERD-148	ER α	Hydrocarbon	MCF-7 Xenograft (mouse)	Not specified	Superior to fulvestrant	Complete degradation	[6]
GSK PROTAC	ER α	PEG	Not specified	Not specified	Potent degradation at 1 μ M (in vitro)	Not specified (in vivo)	[7]
A947	SMARCA2	Not specified (rigid)	SW1573 Xenograft (mouse)	40 mg/kg, i.v., single dose or every other week	Significant tumor growth decrease	Rapid reduction in tumor	[8][9]

CDX: Cell-derived xenograft; PDX: Patient-derived xenograft

Table 2: Pharmacokinetic Profile

PROTAC	Species	Administration	Cmax (ng/mL)	T1/2 (hours)	Oral Bioavailability (F%)	Clearance (mL/min/kg)	Reference(s)
Vepdegestrant (ARV-471)	Mouse	Oral	-	6.2	59%	35	[3]
	Rat	Oral	-	15	24%	28	[3]
	Dog	Oral	-	11	5%	3	[3]
	Human	Oral (200 mg)	630.9	-	-	-	[1]

Cmax: Maximum plasma concentration; T1/2: Half-life; F%: Oral bioavailability

Table 3: In Vivo Safety and Tolerability (Clinical Data)

PROTAC	Study Phase	Patient Population	Most Common Treatment-Related Adverse Events (Grade 1/2)	Dose-Limiting Toxicities	Reference(s)
Vepdegestrant (ARV-471)	Phase I/II	ER+/HER2-advanced or metastatic breast cancer	Nausea (24%), Fatigue (24%), Arthralgia (13%)	None observed	[10][11]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of results.

MCF7 Xenograft Model for ER α -Targeting PROTACs

This model is a standard for assessing the in vivo efficacy of therapies for ER-positive breast cancer.[12]

- **Cell Culture:** MCF7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- **Animal Husbandry:** Female immunodeficient mice (e.g., NOD/SCID) aged 8-10 weeks are used.
- **Estrogen Supplementation:** A 17 β -estradiol pellet (e.g., 0.36 mg, 90-day release) is subcutaneously implanted 1-2 days prior to cell injection to support the growth of estrogen-dependent MCF7 cells.[4][13]
- **Tumor Cell Implantation:** 5 x 10⁶ MCF7 cells are resuspended in a 1:1 mixture of serum-free medium and Matrigel and injected into the mammary fat pad.[4]
- **PROTAC Administration:** Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. Vepdegestrant (ARV-471) is typically administered orally, once daily.[5]
- **Efficacy Assessment:** Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised, and protein levels of ER α are quantified by Western blot to confirm target degradation.[4]

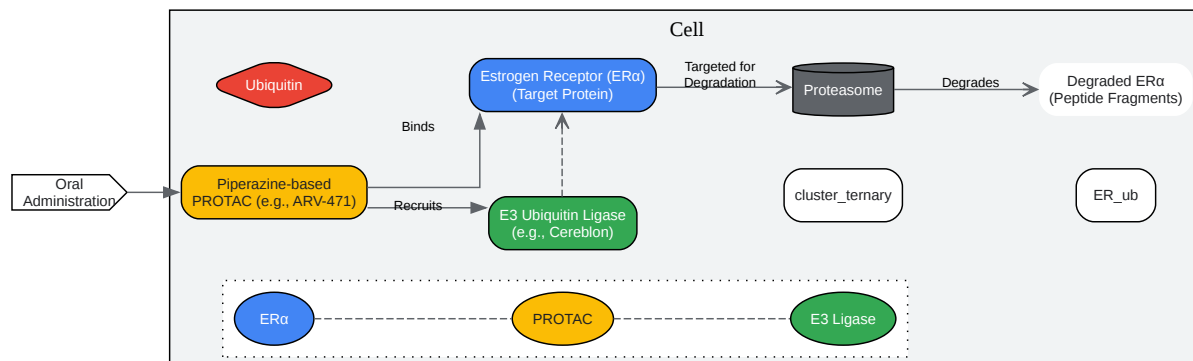
Pharmacokinetic Studies

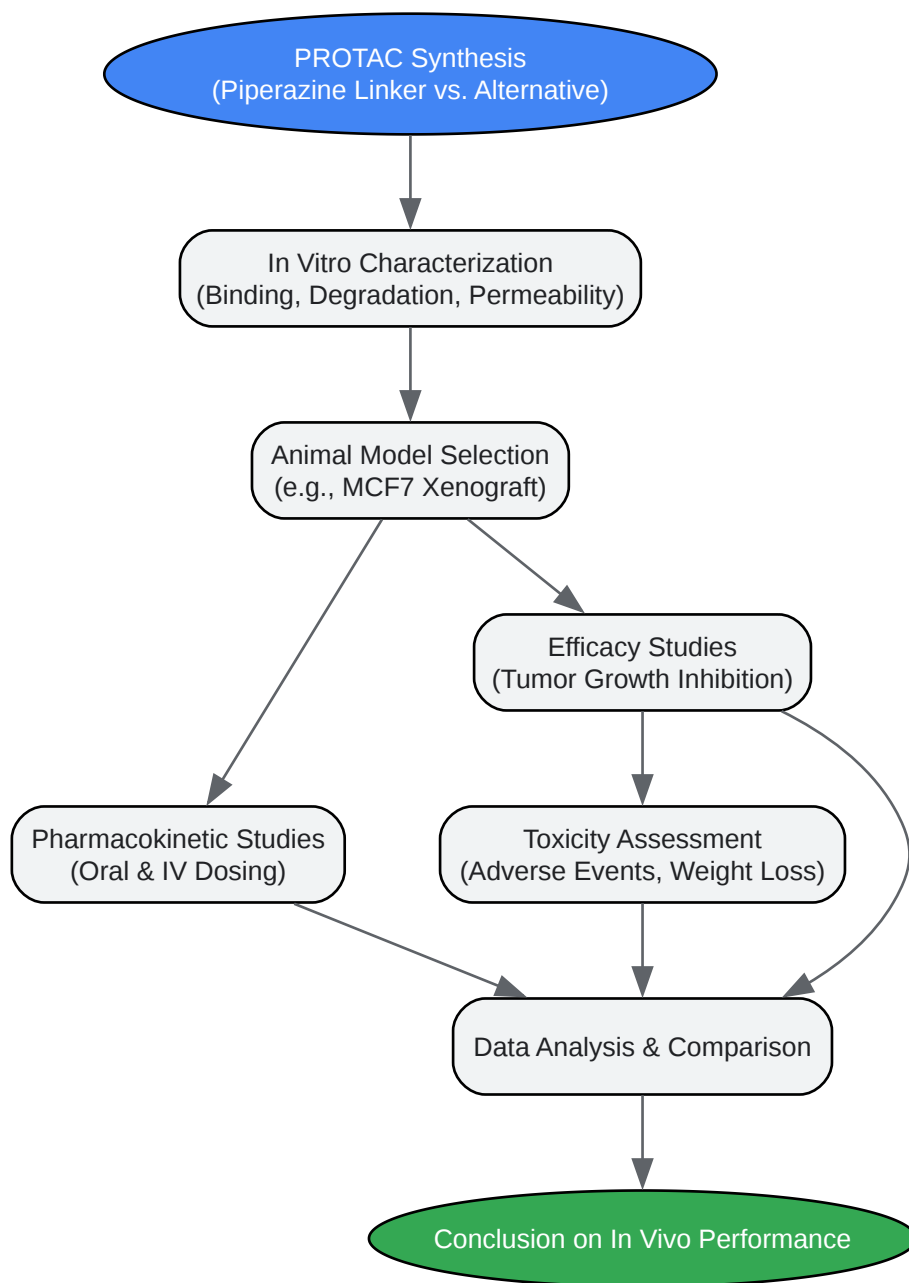
- **Animal Models:** Mice, rats, and dogs are commonly used in preclinical pharmacokinetic studies.[3]
- **Dosing:** The PROTAC is administered via the intended clinical route (e.g., oral gavage for orally bioavailable compounds) and intravenously to determine absolute bioavailability.
- **Blood Sampling:** Blood samples are collected at various time points post-dosing.

- Bioanalysis: Plasma concentrations of the PROTAC are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). [\[14\]](#)
- Data Analysis: Pharmacokinetic parameters including C_{max}, T_{max}, AUC, half-life, clearance, and oral bioavailability are calculated.

Visualizing the Mechanism of Action

Diagrams are essential for illustrating the complex biological processes involved in PROTAC-mediated protein degradation.





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